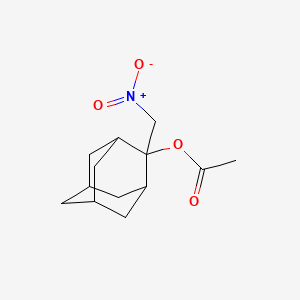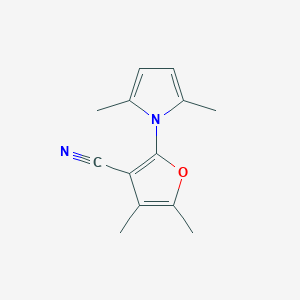
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile is a chemical compound that belongs to the pyrrole family. It is commonly used in scientific research for its unique properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile involves its ability to bind to and inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of proteases by binding to the active site of the enzyme and preventing substrate binding. It has also been found to inhibit the activity of kinases by binding to the ATP-binding site of the enzyme and preventing phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile are varied and depend on the specific enzyme being inhibited. For example, inhibition of proteases can lead to decreased inflammation and tissue damage, while inhibition of kinases can lead to decreased cell proliferation and tumor growth. Additionally, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile in lab experiments is its ability to selectively inhibit certain enzymes, allowing for the study of specific pathways and processes. Additionally, its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action may be complex and not fully understood, making it difficult to predict its effects in vivo.
Direcciones Futuras
There are many potential future directions for research on 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile. One area of interest is the development of new drugs based on this compound, particularly for the treatment of inflammatory and cancerous diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, research on the synthesis and purification of this compound may lead to more efficient and cost-effective methods for its production.
Métodos De Síntesis
The synthesis method of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile involves the reaction of 2,5-dimethylpyrrole with 2,3-dimethyl-2-butene-1,4-dinitrile in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including protonation of the pyrrole nitrogen, addition of the nitrile to the pyrrole ring, and elimination of a proton from the furan ring. The resulting compound is then purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile has been extensively studied in scientific research for its potential as a therapeutic agent. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various disease processes. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-5-6-9(2)15(8)13-12(7-14)10(3)11(4)16-13/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGOKRYJRZNJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C(=C(O2)C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

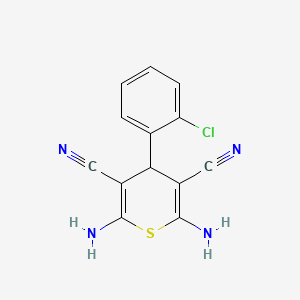
![3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5853921.png)
![1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5853936.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5853948.png)
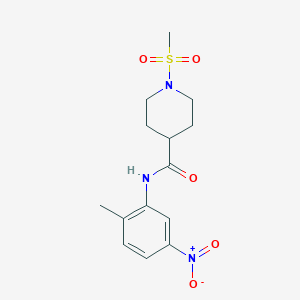
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853961.png)
![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid](/img/structure/B5853964.png)
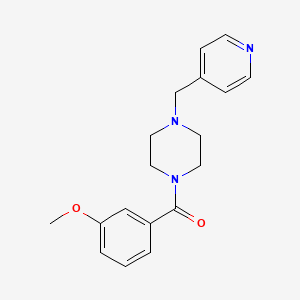
![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5853990.png)
